Molecular Weight Differentiation from Mono-Halogenated and Non-Halogenated Phenylalanine Analogs
The incorporation of 3-bromo-2-fluoro-DL-phenylalanine into a peptide or small molecule confers a distinct and predictable mass shift that is immediately quantifiable by mass spectrometry, providing unambiguous differentiation from mono-halogenated or unsubstituted analogs . Compared to the parent L-phenylalanine, the compound exhibits a mass increase of +96.9 Da (+80 Da from Br, +19 Da from F, -2 Da from loss of two H atoms), which is significantly greater than the +18 Da shift observed for 2-fluoro-phenylalanine or the +79 Da shift for 3-bromo-phenylalanine [1]. This mass signature serves as a unique isotopic fingerprint due to the characteristic ~1:1 natural abundance ratio of ⁷⁹Br and ⁸¹Br isotopes, enabling definitive tracking of the compound in metabolic labeling studies or proteolytic fragments .
| Evidence Dimension | Molecular weight and isotopic mass shift |
|---|---|
| Target Compound Data | MW 262.08 g/mol; +96.9 Da relative to Phe; characteristic 1:1 Br isotopic doublet |
| Comparator Or Baseline | L-Phenylalanine: MW 165.19; 2-Fluoro-Phe: ~183.18 (+18 Da); 3-Bromo-Phe: ~244.09 (+79 Da) |
| Quantified Difference | +96.9 Da mass shift vs. Phe; +78.9 Da vs. 2-Fluoro-Phe; +18 Da vs. 3-Bromo-Phe |
| Conditions | Calculated from molecular formula C₉H₉BrFNO₂; isotopic distribution confirmed by mass spectrometry |
Why This Matters
This distinct mass shift and isotopic signature provides an analytically robust, non-ambiguous method for tracking the compound in complex biological matrices, reducing false positive identification risks in proteomics or metabolomics studies.
- [1] PubChem. Comparative molecular weight data for phenylalanine derivatives. View Source
